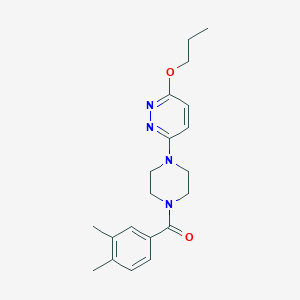

(3,4-Dimethylphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

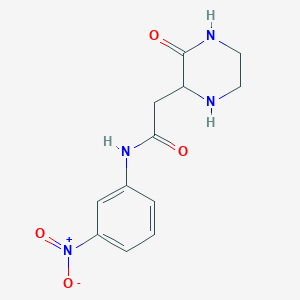

This compound is a complex organic molecule that contains a piperazine ring and a pyridazine ring. Piperazine rings are often found in pharmaceuticals and are known for their wide range of biological activities . Pyridazine rings are also common in medicinal chemistry and have various pharmacological profiles .

Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine and pyridazine rings can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with piperazine rings are soluble in water and other polar solvents .Scientific Research Applications

Novel Syntheses of Pyridazine and Pyridazinone Derivatives

A study by Gaby et al. (2003) explored the synthesis of novel pyridazine and pyridazinone derivatives, including thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and phthalazine derivatives. The research demonstrates a variety of synthetic routes involving the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes and further reactions to produce a range of compounds with potential biochemical applications. This work underscores the chemical versatility and potential of pyridazinone derivatives in creating pharmacologically relevant molecules (Gaby et al., 2003).

Molecular Interactions with CB1 Cannabinoid Receptor

Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) provides insights into molecular interactions with the CB1 cannabinoid receptor, which could be analogous to interactions of similar piperazinyl derivatives. This study involved conformational analysis and the development of unified pharmacophore models, contributing to our understanding of how such compounds could interact with biological targets (Shim et al., 2002).

Synthesis and Characterization of Metal Complexes

Büyükkıdan and Özer (2013) focused on the synthesis and characterization of metal complexes derived from novel phenolic Mannich bases, which incorporate structures similar to the query compound. This research highlights the potential applications of such compounds in the development of new materials with unique electronic and magnetic properties. The study also emphasizes the role of molecular architecture in defining the properties of metal-organic frameworks (Büyükkıdan & Özer, 2013).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with structural motifs similar to the query compound. This work demonstrates the potential of such derivatives in developing new antimicrobial agents, highlighting the importance of structural innovation in drug discovery (Patel et al., 2011).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-4-13-26-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)17-6-5-15(2)16(3)14-17/h5-8,14H,4,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXHNPYRRKBZLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2756525.png)

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)